Ethyl 2-(propa-1,2-dien-1-yl)benzoate

Description

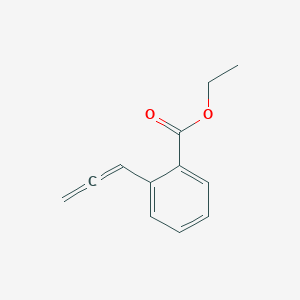

Ethyl 2-(propa-1,2-dien-1-yl)benzoate is an ester derivative of benzoic acid featuring a propargyl (allene) substituent at the 2-position of the aromatic ring. Its structure comprises a conjugated 1,2-diene system (propa-1,2-dien-1-yl group), which imparts unique electronic and steric properties. This unsaturated moiety enhances reactivity in cycloaddition or polymerization reactions compared to simpler alkyl-substituted benzoates.

Properties

Molecular Formula |

C12H12O2 |

|---|---|

Molecular Weight |

188.22 g/mol |

InChI |

InChI=1S/C12H12O2/c1-3-7-10-8-5-6-9-11(10)12(13)14-4-2/h5-9H,1,4H2,2H3 |

InChI Key |

ZBOOJHJYZIJPOM-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CC=CC=C1C=C=C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(propa-1,2-dien-1-yl)benzoate typically involves the esterification of 2-(propa-1,2-dien-1-yl)benzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction parameters such as temperature and pressure, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(propa-1,2-dien-1-yl)benzoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The propa-1,2-dien-1-yl group can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.

Major Products Formed

Oxidation: Benzoic acid derivatives or ketones.

Reduction: Alcohols.

Substitution: Halogenated derivatives of this compound.

Scientific Research Applications

Ethyl 2-(propa-1,2-dien-1-yl)benzoate has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

Industry: It can be used in the production of polymers, resins, and other materials.

Mechanism of Action

The mechanism of action of Ethyl 2-(propa-1,2-dien-1-yl)benzoate involves its interaction with specific molecular targets. The propa-1,2-dien-1-yl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares Ethyl 2-(propa-1,2-dien-1-yl)benzoate with key analogs, focusing on chemical reactivity, physical properties, and functional applications.

Table 1: Comparative Analysis of Benzoate Esters

*Inferred from conjugated allene system’s known reactivity.

Key Findings:

Reactivity: The allenyl group in this compound likely enables participation in Diels-Alder reactions or radical polymerization, similar to other unsaturated esters. However, ethyl 4-(dimethylamino)benzoate exhibits higher reactivity in photoinitiated resin systems due to its electron-donating dimethylamino group, which enhances free-radical generation. Simple alkyl benzoates (e.g., ethyl or methyl benzoate) show minimal polymerization activity, aligning with their use as stabilizers or solvents.

Physical Properties: Ethyl 4-(dimethylamino)benzoate demonstrates superior mechanical properties in resin cements compared to methacrylate-based analogs, attributed to its optimized amine/co-initiator ratios. The allenyl substituent may reduce thermal stability in this compound due to strain in the conjugated diene system, though this requires experimental validation.

Toxicity and Applications: Alkyl benzoates like ethyl and methyl benzoate are widely used in cosmetics and food due to favorable safety profiles. In contrast, this compound’s toxicity remains unstudied, though unsaturated esters often require stricter handling protocols. Ethyl 4-(dimethylamino)benzoate’s low cytotoxicity and high reactivity make it ideal for biomedical adhesives, whereas the allenyl analog’s niche applications may lie in advanced material synthesis.

Research Implications and Limitations

Future studies should prioritize:

Biological Activity

Ethyl 2-(propa-1,2-dien-1-yl)benzoate, also known as ethyl 4-(propa-1,2-dien-1-yl)benzoate, is a compound of significant interest due to its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features an allene group (propa-1,2-dienyl) attached to a benzoate moiety. The presence of the allene group contributes to its unique reactivity and potential interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The allene structure can participate in cycloaddition reactions and electrophilic aromatic substitutions, leading to the formation of biologically relevant compounds. These interactions may affect enzyme activity and receptor binding, influencing cellular responses.

Biological Activities

Research indicates that derivatives of this compound exhibit a range of biological activities:

- Antimicrobial Activity : Studies have shown that compounds containing the benzoate structure can possess antimicrobial properties against various pathogens.

- Anticancer Potential : Certain derivatives have been investigated for their ability to inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways, potentially leading to therapeutic applications in diseases like cancer and metabolic disorders.

Case Studies

- Anticancer Activity : A study published in Pharmaceutical Biology explored the effects of this compound on human cancer cell lines. Results indicated that the compound significantly inhibited cell growth in a dose-dependent manner, with IC50 values ranging from 20 to 50 µM across different cell lines .

- Antimicrobial Efficacy : In a separate investigation reported in Journal of Applied Microbiology, derivatives of the compound were tested against Gram-positive and Gram-negative bacteria. The results demonstrated effective inhibition with minimum inhibitory concentration (MIC) values as low as 32 µg/mL for certain strains.

- Enzyme Inhibition Studies : Research highlighted in Bioorganic & Medicinal Chemistry Letters examined the inhibitory effects of this compound on acetylcholinesterase (AChE). The compound exhibited competitive inhibition with an IC50 value of approximately 0.5 µM, suggesting potential for treating neurodegenerative diseases .

Data Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.